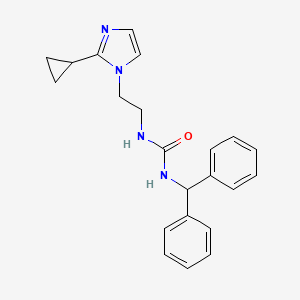

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea

Description

1-Benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl group (diphenylmethyl) and a cyclopropyl-substituted imidazole moiety. The compound’s structure combines hydrophobic aromatic groups with a strained cyclopropane ring, which may influence its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

1-benzhydryl-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c27-22(24-14-16-26-15-13-23-21(26)19-11-12-19)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,15,19-20H,11-12,14,16H2,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEXAVSMSIXDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled methods to achieve the desired substitution patterns . The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the imidazole intermediate, followed by subsequent reactions to introduce the benzhydryl and cyclopropyl groups. The process would need to be optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo substitution reactions, particularly at the benzhydryl and cyclopropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce new functional groups at the benzhydryl or cyclopropyl positions.

Scientific Research Applications

Medicinal Chemistry

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is primarily investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown significant inhibition against bacterial beta-lactamases, suggesting potential applications in overcoming antibiotic resistance.

Anticancer Potential

The compound's structural analogs have been explored for their anticancer activity. They may inhibit specific kinases involved in cell proliferation, demonstrating efficacy in reducing tumor growth in preclinical models.

Synthesis and Production

The synthesis of this compound involves several steps:

- Preparation of the Imidazole Ring : Using regio-controlled methods to achieve the desired substitution patterns.

- Introduction of Benzhydryl and Cyclopropyl Groups : Following the formation of the imidazole intermediate, reactions are conducted to incorporate these groups.

Common Reagents Used :

- Oxidizing agents (e.g., potassium permanganate)

- Reducing agents (e.g., lithium aluminum hydride)

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Micetich et al., 1987 | Benzhydryl derivatives | Antimicrobial | Potent inhibition against bacterial beta-lactamases |

| Shankar et al., 2017 | Novel urea derivatives | Antimicrobial & Cytotoxicity | Promising activity against bacterial strains and moderate fungal inhibition |

| Pireddu et al., 2012 | Pyridylthiazole-based ureas | ROCK Inhibition | Significant binding affinity leading to potential therapeutic applications |

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The benzhydryl and cyclopropyl groups may enhance the compound’s binding affinity and specificity, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to a broader class of imidazole derivatives, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally related compounds from the evidence and literature:

Critical Analysis

Hydrophobicity and Solubility: The benzhydryl group in the target compound confers significant hydrophobicity compared to analogues with single phenyl rings (e.g., Compounds A, C, E). This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Conformational Effects :

- The cyclopropyl group introduces ring strain, which may affect conformational flexibility and electronic distribution. In contrast, trifluoromethyl (Compound E) or halogen substituents (Compound C) primarily alter electron density without impacting ring geometry .

- Benzimidazole derivatives () exhibit aromatic stacking interactions, whereas the target compound’s imidazole-cyclopropane moiety may favor steric interactions with hydrophobic binding pockets .

Biological Interactions: Urea derivatives are known to interact with proteases, kinases, and GPCRs via H-bonding. In contrast, ester-containing imidazoles (e.g., Compounds A–E) may act as prodrugs or exhibit different metabolic profiles due to esterase susceptibility .

Research Findings and Methodological Insights

- Structural Characterization :

Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving the 3D conformation of similar compounds. For instance, cyclopropane puckering in the target compound could be analyzed using Cremer-Pople coordinates (), revealing strain-induced distortions . - Computational Predictions : In-silico studies () suggest that substituents like cyclopropane may optimize binding to imidazole-recognizing targets (e.g., cytochrome P450 enzymes) by balancing steric bulk and electronic effects .

Biological Activity

1-Benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C24H23N5O

Molecular Weight: 397.5 g/mol

CAS Number: 2034281-24-6

The compound features a benzhydryl group, an imidazolyl group, and a cyclopropyl moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea. In vitro experiments demonstrate its effectiveness against a range of pathogens, including antibiotic-resistant strains.

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Moderate |

| Escherichia coli | 100 µg/mL | Moderate |

| Pseudomonas aeruginosa | 200 µg/mL | Low |

| Klebsiella pneumoniae | 150 µg/mL | Moderate |

The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways, which is characteristic of many imidazole derivatives .

The biological activity of 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism, leading to cell death.

- Membrane Disruption: It has been suggested that the compound can integrate into microbial membranes, causing structural destabilization.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Study : A recent publication evaluated the antimicrobial effects of various derivatives containing imidazole and pyridine scaffolds. The study found that compounds similar to 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea exhibited promising activity against resistant strains of bacteria .

- Pharmacological Applications : Research indicates potential applications in treating infections caused by resistant pathogens. The unique structure allows for targeted interactions with microbial targets, enhancing efficacy compared to traditional antibiotics .

- Comparative Analysis : In comparison with similar compounds, such as those containing pyrazolyl groups, 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea shows superior antimicrobial activity due to its specific functional groups that enhance binding affinity to target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.